
4-Bromo-7-fluoro-5-nitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-fluoro-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
作用机制
Target of Action
Indazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that the cyclization process in the synthesis of indazole compounds is greatly affected by the hydrogen bond . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
The synthesis of 4-Bromo-7-fluoro-5-nitro-1H-indazole typically involves multiple steps, including bromination, nitration, and fluorination reactions. One common synthetic route starts with the bromination of a suitable indazole precursor, followed by nitration and fluorination under controlled conditions . Industrial production methods often employ transition metal-catalyzed reactions to achieve high yields and purity .
化学反应分析
4-Bromo-7-fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.
科学研究应用
4-Bromo-7-fluoro-5-nitro-1H-indazole has several applications in scientific research:
相似化合物的比较
4-Bromo-7-fluoro-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
5-Bromo-4-fluoro-1H-indazole: Similar in structure but lacks the nitro group, which may result in different biological activities.
4-Fluoro-3-iodo-1H-indazole: Contains an iodine atom instead of a bromine atom, leading to variations in reactivity and applications.
Methyl 4-fluoro-1H-indazole-6-carboxylate:
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
4-bromo-7-fluoro-5-nitro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-6-3-2-10-11-7(3)4(9)1-5(6)12(13)14/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPIBTVZNDDQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=C1F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


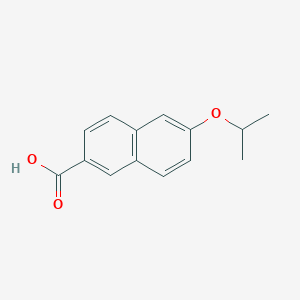
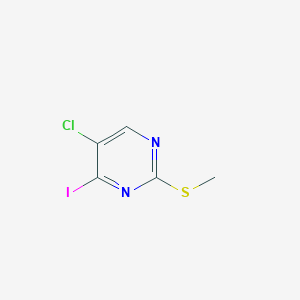
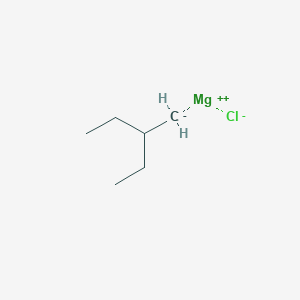
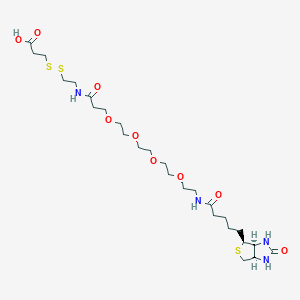

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)
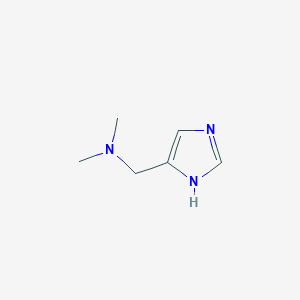
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
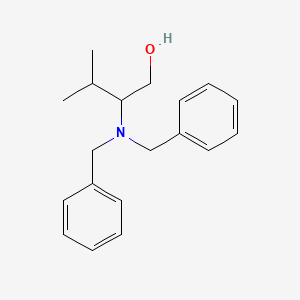
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)


